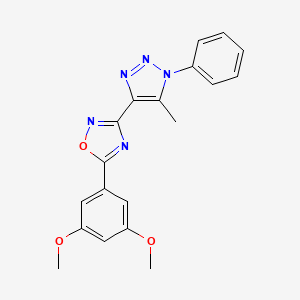
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
Anticancer Activity
Studies have shown that derivatives of oxadiazoles and triazoles often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study:
In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Results indicated that it reduced cell viability significantly with an IC50 value in the micromolar range. The mechanism was attributed to the inhibition of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Antimicrobial Activity
Compounds containing oxadiazole and triazole rings have been noted for their antimicrobial properties. The specific activity against various bacterial strains has been documented, suggesting potential applications in treating infections.
Research Findings:
A study indicated that similar compounds exhibited broad-spectrum antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA replication.
Detailed Research Findings
| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | PDAC (SUIT-2, Panc-1) | Micromolar range | Inhibition of EMT markers |
| Antimicrobial | Various bacterial strains | Effective against resistant strains | Disruption of cell wall synthesis |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding: Docking studies suggest that this compound can bind to receptors involved in inflammation and cancer signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes critical for tumor growth and proliferation.
Eigenschaften
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-15(25-2)11-16(10-13)26-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWOCFGJCZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













